molecular formula C16H13ClN2S B2729384 2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 439095-84-8

2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2729384
CAS No.: 439095-84-8
M. Wt: 300.8
InChI Key: JDHJQEUZRSLJMA-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound that features a quinoline core structure with a chlorophenyl sulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of 4-chlorothiophenol with a suitable quinoline derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific quinoline core structure combined with the chlorophenyl sulfanyl and carbonitrile groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c17-13-5-7-14(8-6-13)20-16-12(10-18)9-11-3-1-2-4-15(11)19-16/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHJQEUZRSLJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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